N,N-Bis(2-iodoethyl)methanesulfonamide

Description

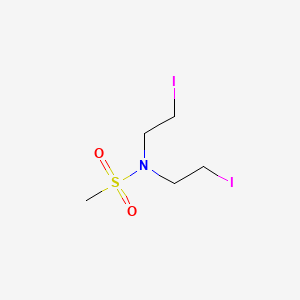

N,N-Bis(2-iodoethyl)methanesulfonamide (CAS: 473-49-4) is a sulfonamide derivative with the molecular formula C₅H₁₁I₂NO₂S and a molar mass of 403.02 g/mol . Structurally, it features a methanesulfonamide core substituted with two 2-iodoethyl groups on the nitrogen atom. Such properties are critical in organic synthesis, particularly in cross-coupling reactions or as intermediates in pharmaceutical development.

Properties

CAS No. |

473-49-4 |

|---|---|

Molecular Formula |

C5H11I2NO2S |

Molecular Weight |

403.02 g/mol |

IUPAC Name |

N,N-bis(2-iodoethyl)methanesulfonamide |

InChI |

InChI=1S/C5H11I2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |

InChI Key |

FPKLDZIWQICHSX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CCI)CCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

Iodoethyl vs. Hydroxyethyl Substituents :

The 2-iodoethyl groups in the target compound enhance its electrophilicity compared to the 2-hydroxyethyl groups in N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (). Iodine’s polarizability and weaker C–I bond (vs. C–OH) make the former more reactive in alkylation or nucleophilic substitution reactions . In contrast, the hydroxyethyl derivative exhibits intramolecular hydrogen bonding (O–H···O), stabilizing its structure and limiting reactivity .- Iodoethyl vs. However, iodine’s larger atomic radius and lower bond dissociation energy may render the iodoethyl compound more reactive under certain conditions.

- Aromatic vs. Aliphatic Sulfonamides: N-(8-Quinolinyl)methanesulfonamide () incorporates an aromatic quinoline moiety, enabling π-π stacking and metal chelation in enzyme inhibition. This contrasts with the purely aliphatic structure of the target compound, which lacks such binding motifs.

Physicochemical Properties

Melting Points :

The hydroxyethyl derivative exhibits a high melting point (258°C) due to hydrogen-bonded crystalline networks . In contrast, the iodoethyl and bromoethyl analogs likely have lower melting points, though data are unavailable.Solubility and Stability : Hydroxyethyl sulfonamides are water-soluble and stable under ambient conditions, whereas iodoethyl derivatives may decompose upon exposure to light or heat, releasing iodine . Bromoethyl analogs are similarly moisture-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.